N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound features a tetrahydropyrazolo[1,5-a]pyridine core linked via a methyl group to a 3-(trifluoromethyl)benzenesulfonamide moiety.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c16-15(17,18)12-4-3-5-13(8-12)24(22,23)20-10-11-9-19-21-7-2-1-6-14(11)21/h3-5,8-9,20H,1-2,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJZTJVPUEPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a series of reactions such as cyclization, hydrogenation, and functional group modifications[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). The trifluoromethyl group is introduced using reagents like trifluoromethylating agents, while the benzenesulfonamide moiety is added through sulfonamide formation reactions[{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, while the benzenesulfonamide moiety may interact with enzymes or receptors to modulate biological activity.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound’s pyridine-based core distinguishes it from analogs like 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine () and N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (), which feature pyrimidine rings.
Substituent Effects
- Sulfonamide vs. Carboxamide : The target’s benzenesulfonamide group contrasts with carboxamide derivatives (e.g., ). Sulfonamides generally exhibit stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), influencing solubility and protein-binding interactions .
- Trifluoromethyl Positioning : The 3-(trifluoromethyl) substitution on the benzene ring in the target compound mirrors analogs like 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (). This group enhances membrane permeability and resistance to oxidative metabolism .
Physical Properties
Melting points and purity data from and suggest trends:
- Melting Points : Sulfonamide derivatives (e.g., compound 8 in , m.p. 222°C) generally have higher melting points than carboxamides (e.g., compound 7 in , m.p. 181°C), likely due to stronger intermolecular hydrogen bonding .
- Purity : All analogs in achieved >98% HPLC purity, indicating robust synthetic protocols for such scaffolds .
Data Tables
Table 1: Structural and Physical Comparison of Selected Analogs
Key Findings and Implications
Core Flexibility : Pyridine, pyrimidine, and pyrazine cores offer tunable electronic properties. Pyrimidine derivatives may favor CNS targets (e.g., KOR), while pyridine-based systems could optimize agrochemical stability .
Substituent Strategy : The 3-(trifluoromethyl) group is a conserved feature for enhancing bioavailability, while sulfonamide vs. carboxamide choices depend on desired acidity and binding interactions .
Synthetic Feasibility : High purity (>98%) across analogs () indicates reliable routes for scaling pyrazolo-fused heterocycles .
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyrazolo[1,5-a]pyridine core linked to a trifluoromethyl group and a benzenesulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14F3N3O2S |
| Molecular Weight | 341.33 g/mol |
| Density | 1.181 g/cm³ |
| Boiling Point | 235.5 °C |
| LogP | 1.219 |
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The pyrazolo[1,5-a]pyridine core has been associated with various anti-inflammatory and anticancer activities. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cancer progression and inflammation:
- p38 MAPK Inhibition : Similar compounds have shown inhibition of the p38 MAPK pathway, crucial in inflammatory responses and cancer cell survival. For example, a related pyrazolyl compound demonstrated an IC50 value of 53 nM against p38 MAPK .
- TNFα and IL-6 Production : Compounds in this class have also been shown to inhibit the production of pro-inflammatory cytokines like TNFα and IL-6 in human chondro-sarcoma cell lines .
Case Studies
- Antitumor Activity in vitro : A study evaluated the effects of a structurally similar compound on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
- Inflammation Models : In animal models of inflammation, administration of related pyrazolo compounds resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo Core : The initial step involves synthesizing the tetrahydropyrazolo[1,5-a]pyridine core through cyclization reactions.
- Introduction of the Trifluoromethyl Group : This can be achieved via electrophilic fluorination methods.
- Coupling with Benzenesulfonamide : The final step involves coupling the synthesized intermediates to form the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
